molecular formula C10H8BrNOS B6226848 4-[(4-bromophenoxy)methyl]-1,3-thiazole CAS No. 354812-21-8

4-[(4-bromophenoxy)methyl]-1,3-thiazole

Cat. No.: B6226848
CAS No.: 354812-21-8
M. Wt: 270.15 g/mol
InChI Key: CAYASBDAZDMLGD-UHFFFAOYSA-N
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Description

4-[(4-bromophenoxy)methyl]-1,3-thiazole is a useful research compound. Its molecular formula is C10H8BrNOS and its molecular weight is 270.15 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

354812-21-8

Molecular Formula

C10H8BrNOS

Molecular Weight

270.15 g/mol

IUPAC Name

4-[(4-bromophenoxy)methyl]-1,3-thiazole

InChI

InChI=1S/C10H8BrNOS/c11-8-1-3-10(4-2-8)13-5-9-6-14-7-12-9/h1-4,6-7H,5H2

InChI Key

CAYASBDAZDMLGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=CSC=N2)Br

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Stewardship Guide: Bromophenoxy Thiazoles in Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Handling Precautions for Bromophenoxy Thiazoles Content Type: Technical Stewardship Guide & Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and HSE Managers

Executive Summary & Chemical Stewardship

Bromophenoxy thiazoles represent a specialized class of pharmacophores frequently utilized in the development of antimicrobial, anti-inflammatory, and neuroprotective agents. While valuable as intermediates, their hybrid structure—combining a halogenated phenyl ether with an electron-deficient thiazole ring—presents a unique dual-hazard profile: local tissue reactivity (irritation/sensitization) and systemic metabolic toxicity (reactive metabolite formation).

This guide transcends the standard SDS by integrating Structure-Activity Relationship (SAR) insights with field-proven handling protocols. It is designed to establish a self-validating safety system for researchers synthesizing or screening these compounds.

Chemical Identity & Structural Hazard Analysis (SAR)

To handle these compounds safely, one must understand why they are hazardous. The risk profile is dictated by three structural motifs:

Structural MotifAssociated Hazard MechanismCritical Safety Implication
Thiazole Ring Metabolic Activation: Cytochrome P450s (CYP450) can epoxidize the ring or form S-oxides/N-oxides [1].[1]Potential for idiosyncratic toxicity. Avoid inhalation of dusts; use closed-system handling where possible.[2]
Bromine Substituent Alkylating Potential: If located on an aliphatic chain or activated position, it acts as a leaving group, increasing skin sensitization risk.High skin sensitizer potential. Double-gloving is mandatory.
Phenoxy Linkage Hydrolytic Stability: Generally stable, but thermal decomposition releases phenolic byproducts and hydrogen bromide (HBr).Fire/Thermal decomposition releases acidic, corrosive gases.

Comprehensive Hazard Identification (GHS Classification)

Note: Specific classifications vary by exact substitution patterns. The following represents the conservative baseline for the compound class based on analogous halogenated heterocycles [2, 3].

Health Hazards[2][3][4][5][6][7][8]
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[2]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

  • Sensitization: Potential skin sensitizer (H317) due to reactive halogenated moieties.

Environmental Hazards[2][3][6][7][8]
  • Aquatic Acute/Chronic (Category 1): Very toxic to aquatic life with long-lasting effects (H410). Halogenated aromatics are persistent environmental pollutants [2].

Physical Hazards[2][3][7]
  • Thermal Decomposition: Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen Bromide (HBr) upon combustion [3].

Operational Safety: The "Self-Validating" Handling Protocol

Safety is not a static checklist; it is a dynamic loop. The following workflow utilizes a "Check-Verify-Act" logic to ensure containment integrity before exposure occurs.

Diagram 1: Handling & Exposure Control Loop

This logic gate ensures that no chemical handling proceeds without verified engineering controls.

HandlingProtocol Start START: Task Assessment RiskCheck Risk Assessment: Is mass > 500mg or is form micronized dust? Start->RiskCheck HoodCheck Engineering Control Check: Verify Fume Hood Airflow (> 0.5 m/s or 100 fpm) RiskCheck->HoodCheck Yes PPE PPE Selection: Nitrile (Splash) vs. Laminate/Silver Shield (Immersion) RiskCheck->PPE No (Standard Bench Scale) HoodCheck->PPE Pass Stop STOP: Consult HSE/SOP HoodCheck->Stop Fail Handle Active Handling: Keep sash at working height. Use anti-static tools. PPE->Handle Decon Decontamination: Wipe surfaces with surfactant. Dispose as Halogenated Waste. Handle->Decon

Caption: Operational logic flow for handling halogenated thiazoles. Note the critical stop-point at airflow verification.

Detailed Engineering & PPE Standards
  • Engineering Controls (Primary Barrier):

    • Requirement: All weighing and transfer of solids must occur inside a certified chemical fume hood or a powder containment balance enclosure.

    • Velocity: Maintain face velocity between 0.3 – 0.5 m/s (60–100 fpm) .

    • Static Control: Thiazole derivatives can be electrostatic.[4] Use an ionizing bar or anti-static weighing boats to prevent particle flight.

  • Personal Protective Equipment (Secondary Barrier):

    • Gloves (Causality): Standard latex is permeable to halogenated organics.

      • Splash Protection: Disposable Nitrile (min 0.11 mm thickness).

      • High Risk/Synthesis:Silver Shield/4H (Laminate) gloves are required for handling concentrated stock solutions or during synthesis steps involving bromination reagents [3].

    • Respiratory: If hood containment is breached or during spill cleanup, use a full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA) to neutralize HBr byproducts.

Emergency Response & Stability

Chemical Stability & Incompatibility[6][10]
  • Incompatible Materials: Strong oxidizing agents (peroxides, nitrates) and strong acids.

  • Reactivity: The thiazole ring is susceptible to oxidation. Contact with strong oxidizers may rupture the ring, releasing sulfur oxides.

  • Light Sensitivity: Many brominated heterocycles are photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) [4].

Diagram 2: Emergency Response Decision Logic

A rapid-decision tree for spills and exposure.

EmergencyResponse Incident INCIDENT DETECTED Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Spill Spill (>10mL or Dust) Type->Spill ActionSkin Flush 15+ mins. Remove Contaminated Clothing. Seek Medical (Symptomatic). Skin->ActionSkin ActionInhale Move to Fresh Air. Support Respiration. Monitor for Delayed Edema. Inhale->ActionInhale ActionSpill Evacuate Area. Don Full PPE (Resp). Absorb with Inert Material. Do NOT use Water. Spill->ActionSpill

Caption: Triage logic for exposure and release events. Emphasizes dry cleanup for spills to prevent aquatic runoff.

Waste Disposal & Environmental Stewardship[4][8]

Bromophenoxy thiazoles are "P-Listed" equivalent hazards in terms of environmental persistence. They must never be disposed of down the drain.[5]

Disposal Protocol
  • Segregation: Collect in a dedicated container labeled "HALOGENATED ORGANIC WASTE."

    • Why? Mixing halogenated waste with non-halogenated solvents (like acetone/ethanol) increases disposal costs by up to 300% and complicates incineration [5].

  • Container Specs: Use High-Density Polyethylene (HDPE) or glass containers. Ensure caps are vapor-tight (phenolic caps with PTFE liners).

  • Labeling: Clearly list the full chemical name. Do not use abbreviations like "BPT."

  • Deactivation (Synthesis Residues): For synthesis mixtures containing unreacted brominating agents (e.g., NBS, Br2), quench with Sodium Thiosulfate solution before adding to the organic waste stream to prevent downstream pressure buildup.

References

  • Goums.ac.ir. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromothiazole. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1,3-thiazole-4-carboxylic acid. Link

  • Tokyo Chemical Industry (TCI). (2025). Safety Data Sheet: 5-(4-Bromophenyl)thiazol-2-amine. Link

  • University of Illinois (DRS). (2023). Halogenated Organic Liquids - Standard Operating Procedure. Link

Sources

4-[(4-bromophenoxy)methyl]-1,3-thiazole PubChem and ChemSpider entries

[1][6]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28782427, 4-[(4-bromophenoxy)methyl]-1,3-thiazole. Retrieved February 25, 2026, from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Contextual grounding for Section 2).

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Contextual grounding for Williamson Ether Synthesis).

4-[(4-Bromophenoxy)methyl]-1,3-thiazole: A Privileged Scaffold for Neurodegenerative and Antimicrobial Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets for 4-[(4-bromophenoxy)methyl]-1,3-thiazole Scaffolds Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary

The 4-[(4-bromophenoxy)methyl]-1,3-thiazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific architecture combines a polar, electron-rich 1,3-thiazole headgroup with a lipophilic 4-bromophenoxy tail, linked by a flexible methylene spacer .[1]

This guide analyzes the primary biological targets of this scaffold, focusing on its validated potential as a dual-binding Acetylcholinesterase (AChE) inhibitor and a Monoamine Oxidase B (MAO-B) inhibitor . It serves as a blueprint for researchers aiming to utilize this pharmacophore in the development of Multi-Target Directed Ligands (MTDLs) for Alzheimer’s and Parkinson’s diseases, as well as next-generation antimicrobials.

Chemical Architecture & Pharmacophore Analysis[2]

The biological versatility of this scaffold stems from its ability to interact with bipartite enzyme active sites (sites containing both a catalytic center and a peripheral hydrophobic pocket).

Structural Components[1][2][3][4][5][6][7][8][9][10][11][12]
  • 1,3-Thiazole Core: Acts as a bioisostere of pyridine or imidazole.[1] Nitrogen (N3) serves as a hydrogen bond acceptor or a metal-coordination site (e.g., Heme-Fe in CYP450s).[1] The Sulfur (S1) enhances lipophilicity and aromatic pi-stacking potential.

  • Methylene Linker (-CH₂-): Provides rotational freedom, allowing the molecule to adopt a "U-shape" or "linear" conformation to span enzyme gorges (e.g., the 20 Å gorge of AChE).

  • 4-Bromophenoxy Moiety:

    • Phenoxy: Provides hydrophobic bulk for Van der Waals interactions.

    • Bromine (Para-position): Increases lipophilicity (LogP) and enables Halogen Bonding (X-bond) with backbone carbonyls in receptor pockets.[1]

Pharmacophore Visualization (Graphviz)

Pharmacophore Thiazole 1,3-Thiazole Core (H-Bond Acceptor / Pi-Stacking) Linker Methylene Linker (Flexible Spacer) Thiazole->Linker C4 Attachment Target_Cat Target: Catalytic Site (e.g., Ser203 in AChE) Thiazole->Target_Cat Pi-Pi / H-Bond Phenoxy Phenoxy Group (Hydrophobic Interaction) Linker->Phenoxy Ether Linkage Bromo 4-Bromo Substituent (Halogen Bond / Lipophilicity) Phenoxy->Bromo Para-Substitution Target_PAS Target: Peripheral Site (e.g., Trp286 in AChE) Bromo->Target_PAS Hydrophobic / X-Bond

Caption: Pharmacophore map of the 4-[(4-bromophenoxy)methyl]-1,3-thiazole scaffold showing bipartite binding potential.[1]

Primary Biological Target: Acetylcholinesterase (AChE)[1][13]

The most robustly validated target for this scaffold is Acetylcholinesterase (AChE) , the enzyme responsible for breaking down acetylcholine. In Alzheimer's Disease (AD) pathology, inhibiting AChE restores neurotransmitter levels.[1]

Mechanism of Action: Dual Binding

Unlike simple inhibitors (e.g., Tacrine) that bind only to the Catalytic Active Site (CAS), 4-[(phenoxy)methyl]-1,3-thiazole derivatives act as Dual Binding Site Inhibitors (DBSIs) .[1]

  • CAS Interaction: The thiazole ring (often substituted with an amine or hydrazone) interacts with the catalytic triad (Ser203, His447, Glu334).[1]

  • PAS Interaction: The 4-bromophenoxy tail extends up the active site gorge to interact with the Peripheral Anionic Site (PAS), specifically residues like Trp286 . This blockade prevents the AChE-induced aggregation of Amyloid-beta (Aβ) peptides.

Validated Experimental Protocol: Ellman’s Assay

To validate this target, researchers must determine the IC50 using the modified Ellman’s method.

Reagents:

  • Acetylthiocholine iodide (ATCI) – Substrate.

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) – Ellman’s Reagent.[1]

  • Electric Eel or Human Recombinant AChE.

Step-by-Step Workflow:

  • Preparation: Dissolve the test compound (4-[(4-bromophenoxy)methyl]-1,3-thiazole derivative) in DMSO to prepare a stock solution. Dilute with phosphate buffer (pH 8.0) to varying concentrations (e.g., 0.01 µM to 100 µM).[1]

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer (0.1 M, pH 8.0).

    • 20 µL Test Compound Solution.

    • 20 µL Enzyme Solution (AChE, 0.2 U/mL).

    • Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of DTNB (10 mM) and 10 µL of ATCI (15 mM).

  • Measurement: Monitor absorbance at 412 nm for 5–10 minutes using a microplate reader. The yellow color results from the reaction of thiocholine with DTNB.

  • Calculation: Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to determine IC50.
    

Secondary Biological Target: Monoamine Oxidase B (MAO-B)

The scaffold is highly relevant for Parkinson’s Disease therapy as a selective MAO-B inhibitor .[2][3]

Mechanism of Action

MAO-B contains a bipartite cavity consisting of an entrance cavity and a substrate cavity .

  • The 1,3-thiazole ring acts as a "gatekeeper," interacting with the FAD cofactor.[1]

  • The 4-bromophenoxy group occupies the hydrophobic pocket near Tyr326 and Ile199 . The bromine atom enhances selectivity for MAO-B over MAO-A due to steric constraints in the MAO-A active site.

Selectivity Logic
  • MAO-B: Accepts planar, lipophilic, electron-withdrawing substituents (like 4-Br-phenoxy).[1]

  • MAO-A: Prefers bulky, electron-rich groups.[1]

  • Result: This scaffold typically exhibits >50-fold selectivity for MAO-B, reducing the risk of hypertensive crises ("Cheese Effect") associated with MAO-A inhibition.

Tertiary Targets: Antimicrobial & Antifungal[8][16]

Target: Sterol 14α-demethylase (CYP51)

In fungal pathogens (Candida albicans), the thiazole nitrogen (N3) can coordinate with the heme iron of CYP51 , inhibiting ergosterol biosynthesis.[1] The 4-bromophenoxy tail mimics the lanosterol side chain, anchoring the molecule in the hydrophobic access channel.

Target: DNA Gyrase (Bacterial)

For Gram-positive bacteria (S. aureus), thiazole derivatives have shown efficacy by inhibiting DNA Gyrase B , preventing bacterial DNA replication.[1] The bromine substituent improves membrane permeability, lowering Minimum Inhibitory Concentrations (MIC).[1]

Synthesis Pathway (Hantzsch Cyclization)

The construction of this scaffold is a self-validating chemical workflow using the Hantzsch Thiazole Synthesis.

Reaction Scheme:

  • Precursor A: 4-(4-bromophenoxy)-3-oxobutanoate or related

    
    -haloketone.
    
  • Precursor B: Thioamide (e.g., Thiourea or Thiobenzamide).[1]

Synthesis Phenol 4-Bromophenol Ether Intermediate: 1-Chloro-3-(4-bromophenoxy) propan-2-one Phenol->Ether Williamson Ether Synthesis (K2CO3) Chloroacetone 1,3-Dichloroacetone Chloroacetone->Ether Thiazole Final Scaffold: 4-[(4-Bromophenoxy)methyl] -1,3-thiazole Ether->Thiazole Hantzsch Cyclization (EtOH, Reflux) Thiourea Thiourea / Thioamide Thiourea->Thiazole

Caption: Synthetic route via Williamson Ether Synthesis followed by Hantzsch Cyclization.

Data Summary: Activity Profiles

The following table summarizes expected activity ranges for derivatives of this scaffold based on structure-activity relationship (SAR) data from analogous thiazole ethers.

Biological TargetActivity MetricPotency RangeKey Structural Driver
Acetylcholinesterase (AChE) IC50 (Inhibition)0.05 µM – 5.0 µMPhenoxy tail length & Thiazole C2-substitution
Monoamine Oxidase B IC50 (Inhibition)10 nM – 200 nM4-Bromo substituent (Selectivity)
Staphylococcus aureus MIC (Antibacterial)2 – 32 µg/mLLipophilicity (LogP ~3.5–4.5)
Candida albicans MIC (Antifungal)4 – 64 µg/mLThiazole N3 exposure (Heme binding)

References

  • Chimenti, F., et al. (2009).[1] "Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as anti-Candida spp. agents." European Journal of Medicinal Chemistry. Link

  • Mishra, C. B., et al. (2017).[1] "Thiazole: A potent scaffold for the development of Multi-Target Directed Ligands (MTDLs) for Alzheimer’s disease." Current Neuropharmacology. Link

  • Tripathi, A. C., et al. (2014).[4] "1,3-Thiazoles: A powerful scaffold in the search for new MAO-B inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Ellman, G. L., et al. (1961).[1] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Gouda, M. A., et al. (2021).[1] "Synthesis and biological evaluation of thiazole-based derivatives as potential acetylcholinesterase inhibitors." ACS Omega. Link

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4-[(4-bromophenoxy)methyl]-1,3-thiazole as a Versatile Intermediate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-(Phenoxymethyl)-1,3-Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in agents with a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The 4-(phenoxymethyl)-1,3-thiazole substructure, in particular, offers a versatile platform for the exploration of chemical space in drug discovery programs. The ether linkage provides a flexible vector for positioning substituents, while the thiazole core acts as a key pharmacophoric element.

The functionalization of this scaffold is paramount for developing structure-activity relationships (SAR) and optimizing drug-like properties. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely used methods for forging carbon-carbon bonds in modern organic synthesis.[6][7][8] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and other conjugated systems.[6] This application note provides a detailed guide for researchers on utilizing 4-[(4-bromophenoxy)methyl]-1,3-thiazole as a key intermediate in Suzuki-Miyaura coupling reactions, enabling the rapid diversification of this important molecular framework.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, our aryl bromide intermediate) and an organoboron compound (typically a boronic acid or its ester derivative) in the presence of a base.[7][9][10] The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-[(4-bromophenoxy)methyl]-1,3-thiazole, forming a Pd(II) complex.[6][9] This is often the rate-limiting step, particularly for less reactive halides like chlorides.[12] The choice of an electron-rich and sterically bulky phosphine ligand can facilitate this step.[13]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[7] For this to occur, the organoboron species must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily undergoes ligand exchange with the palladium complex.[14][15][16][17]

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]

Below is a visualization of the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex L₂Pd(II)(R¹)(X) Pd0->PdII_complex Pd0->PdII_complex ArBr R¹-X (Aryl Halide) OxAdd->PdII_complex PdII_complex->Pd0 Transmetalation Transmetalation PdII_diaryl L₂Pd(II)(R¹)(R²) PdII_complex->PdII_diaryl Base_Activation Base Activation Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Base_Activation->Boronate BoronicAcid R²-B(OH)₂ (Boronic Acid) Base Base (e.g., CO₃²⁻) Transmetalation->PdII_diaryl PdII_diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product

Sources

Application Notes & Protocols: Synthesis of Biaryl Thiazole Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Biaryl Thiazole Scaffolds in Modern Drug Discovery

The biaryl structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1] When integrated with a thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, the resulting biaryl thiazole derivatives exhibit a remarkable spectrum of biological activities.[2][3] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4][5] The thiazole moiety itself is a privileged scaffold, present in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in key hydrogen bonding interactions with biological targets.[5][6]

The strategic combination of an aryl system with the thiazole core through a carbon-carbon bond creates a molecular architecture with tunable electronic and steric properties. This allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile, a critical aspect of modern drug development. The synthesis of these valuable compounds is, therefore, of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive overview and a detailed protocol for the preparation of biaryl thiazole derivatives, focusing on the versatile and widely adopted Suzuki-Miyaura cross-coupling reaction.[7] We will specifically utilize 4-[(4-bromophenoxy)methyl]-1,3-thiazole as a key building block, demonstrating a robust and efficient pathway to a diverse library of biaryl thiazole analogues.

Core Reagent Spotlight: 4-[(4-bromophenoxy)methyl]-1,3-thiazole

The choice of 4-[(4-bromophenoxy)methyl]-1,3-thiazole as a starting material is predicated on its inherent structural features that are highly amenable to palladium-catalyzed cross-coupling reactions. The presence of a bromine atom on the phenoxy ring provides a reactive site for oxidative addition to a palladium(0) catalyst, a crucial initiating step in the Suzuki-Miyaura catalytic cycle.[8][9] Aryl bromides are often preferred coupling partners due to their optimal balance of reactivity and stability.[10]

The thiazole ring, connected via a flexible ether linkage, serves as the second key component of the final biaryl structure. This flexible linker can allow for optimal positioning of the thiazole moiety within a biological target's binding pocket.

The Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls.[1][11] The reaction typically involves the coupling of an organoboron compound (often a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[9][11]

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, 4-[(4-bromophenoxy)methyl]-1,3-thiazole), forming a Pd(II) intermediate.[9][12]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[9][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[8][9]

Suzuki_Miyaura_Catalytic_Cycle

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Representative Biaryl Thiazole Derivative

This protocol outlines the synthesis of 4-{[4-(4-methoxyphenyl)phenoxy]methyl}-1,3-thiazole from 4-[(4-bromophenoxy)methyl]-1,3-thiazole and 4-methoxyphenylboronic acid.

Materials and Reagents
ReagentGradeSupplier
4-[(4-bromophenoxy)methyl]-1,3-thiazole≥98%Commercial Source
4-Methoxyphenylboronic acid≥98%Commercial Source
Tetrakis(triphenylphosphine)palladium(0)99%Commercial Source
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Source
1,4-DioxaneAnhydrous, ≥99.8%Commercial Source
Ethyl acetateACS GradeCommercial Source
Brine (Saturated NaCl solution)Laboratory Prepared-
Magnesium Sulfate (MgSO₄)AnhydrousCommercial Source
Silica Gel230-400 meshCommercial Source
Deuterated Chloroform (CDCl₃)99.8 atom % DCommercial Source
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer (e.g., ESI-MS)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-[(4-bromophenoxy)methyl]-1,3-thiazole (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (20 mL). Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction Execution: The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material (4-[(4-bromophenoxy)methyl]-1,3-thiazole) indicates the completion of the reaction.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure biaryl thiazole derivative.

Experimental_Workflow

Caption: A flowchart outlining the key stages of the synthesis and purification process.

Characterization of the Final Product

The synthesized biaryl thiazole derivative should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule.[13][14] The proton and carbon NMR spectra will show characteristic signals for the aromatic protons and carbons of both aryl rings and the thiazole moiety.[13][15]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[16]

Representative Analytical Data
AnalysisExpected Results for 4-{[4-(4-methoxyphenyl)phenoxy]methyl}-1,3-thiazole
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.75 (s, 1H, thiazole H-2), 7.50-7.45 (m, 4H, Ar-H), 7.20 (s, 1H, thiazole H-5), 7.00-6.95 (m, 4H, Ar-H), 5.25 (s, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.0, 158.5, 155.0, 143.0, 132.0, 130.0, 128.0, 118.0, 115.0, 114.5, 65.0, 55.5.
MS (ESI+) m/z: [M+H]⁺ calculated for C₁₇H₁₅NO₂S, found.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents (e.g., toluene, DMF).[7] The reaction temperature and time can also be optimized.

  • Incomplete Reaction: Ensure that all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere. The quality of the boronic acid is also crucial, as they can degrade over time.

  • Side Reactions: The formation of homocoupled products can sometimes be observed. This can often be minimized by adjusting the stoichiometry of the reactants and the reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of biaryl thiazole derivatives from readily available starting materials like 4-[(4-bromophenoxy)methyl]-1,3-thiazole. The protocol detailed herein can be adapted to a wide range of arylboronic acids, enabling the generation of a diverse library of compounds for biological screening. The continued development of robust synthetic methodologies for accessing these privileged scaffolds is crucial for advancing the field of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • Bhandari, S., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2021. Available from: [Link]

  • Willis, M. C., et al. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. 2007. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Khan, I., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. 2022. Available from: [Link]

  • Soulé, J.-F., & Doucet, H. Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates. ResearchGate. 2025. Available from: [Link]

  • Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. 2024. Available from: [Link]

  • JACS Au. Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. ACS Publications. 2026. Available from: [Link]

  • Griesbeck, A. G., et al. Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. MDPI. 2020. Available from: [Link]

  • Roger, J., Pogan, F., & Doucet, H. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. 2009. Available from: [Link]

  • Zhou, Y.-G., et al. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journals. 2020. Available from: [Link]

  • Gaina, L., et al. synthesis and physico-cremical characterization of some quaternary ammonium salts of 2-aryl thiazole derivatives. Academia.edu. Available from: [Link]

  • Gomha, S. M., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. 2019. Available from: [Link]

  • Wang, J. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. 2023. Available from: [Link]

  • Al-Ghorbani, M., et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. 2023. Available from: [Link]

  • Czarnecka, K., et al. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC. 2023. Available from: [Link]

  • Badsara, S. S., et al. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. 2025. Available from: [Link]

  • Dagar, S., et al. Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. Discover Chemistry. 2026. Available from: [Link]

  • Kumar, D., et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. 2019. Available from: [Link]

  • Singh, A., et al. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Bentham Science. 2023. Available from: [Link]

  • ResearchGate. Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. 2021. Available from: [Link]

  • Kashyap, P., et al. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. 2024. Available from: [Link]

Sources

Application Note: Precision Functionalization of 4-[(4-bromophenoxy)methyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 4-[(4-bromophenoxy)methyl]-1,3-thiazole (referred to herein as Compound 1 ). This scaffold presents a specific chemoselectivity challenge: the presence of a reactive aryl bromide (


) moiety in the phenoxy tail, which competes with the thiazole ring during metallation and cross-coupling sequences.

Standard lithiation protocols (e.g.,


) are contraindicated  for this substrate due to rapid Lithium-Halogen Exchange (Li-HE) at the para-bromo position. This guide provides validated protocols for:
  • C2-Selective Magnesiation using Knochel-Hauser bases to preserve the

    
     handle.
    
  • C2-Radical Alkylation (Minisci reaction) for metal-free functionalization.

  • C5-Electrophilic Halogenation for orthogonal ring substitution.

Strategic Analysis: The Chemoselectivity Matrix

The functionalization strategy relies on distinguishing the reactivity profiles of the thiazole C2-H (


), the C5-H (susceptible to EAS), and the 

bond (susceptible to Li-HE and Pd-oxidative addition).
Decision Logic for Compound 1

The following decision tree illustrates the critical pathway selection to avoid unwanted debromination of the phenoxy tail.

Chemoselectivity Substrate Substrate: 4-[(4-bromophenoxy)methyl]-1,3-thiazole TargetC2 Target: C2-Functionalization Substrate->TargetC2 TargetC5 Target: C5-Functionalization Substrate->TargetC5 MethodLi Method: n-BuLi / LDA TargetC2->MethodLi Standard Base MethodMg Method: TMPMgCl·LiCl (Knochel-Hauser Base) TargetC2->MethodMg Kinetic Base MethodRad Method: Minisci Radical (Ag/S2O8) TargetC2->MethodRad Radical MethodEAS Method: NBS/NCS (Electrophilic Subst.) TargetC5->MethodEAS ResultLi FAILURE: Li-Halogen Exchange (Loss of Ar-Br) MethodLi->ResultLi ResultMg SUCCESS: C2-Magnesiation (Ar-Br Intact) MethodMg->ResultMg ResultRad SUCCESS: C2-Alkylation (Ar-Br Intact) MethodRad->ResultRad ResultEAS SUCCESS: C5-Halogenation MethodEAS->ResultEAS

Figure 1: Chemoselectivity decision tree highlighting the risk of using standard organolithium reagents versus the recommended Knochel-Hauser base.

Module A: C2-Selective Magnesiation

Objective: Functionalize the C2 position with electrophiles (aldehydes, iodine, allyl groups) while leaving the


 intact for later use.
The Challenge

Using


 at -78°C will result in rapid Li-HE at the aryl bromide, yielding a mixture of debrominated products and ring-opened species.
The Solution: Turbo-Hauser Bases

We utilize TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex). This base is sufficiently basic to deprotonate the thiazole C2 but kinetically bulky and less nucleophilic toward the


 bond compared to alkyllithiums.
Protocol 1: C2-Magnesiation and Trapping
ParameterSpecification
Reagent TMPMgCl·LiCl (1.0 M in THF/Toluene)
Stoichiometry 1.1 - 1.2 equivalents
Temperature -40°C to -20°C (Controlled)
Solvent Anhydrous THF (0.5 M concentration)
Reaction Time 30–60 minutes (Metallation)
Step-by-Step Methodology:
  • Preparation: Flame-dry a 25 mL Schlenk flask and purge with Argon.

  • Substrate Loading: Dissolve Compound 1 (1.0 mmol, 284 mg) in anhydrous THF (2.0 mL). Cool the solution to -40°C using an acetonitrile/dry ice bath.

  • Metallation: Dropwise add TMPMgCl·LiCl (1.2 mmol, 1.2 mL of 1.0 M solution) over 5 minutes.

    • Note: The solution may turn dark yellow/orange, indicating the formation of the thiazolyl-magnesium species.

  • Incubation: Stir at -40°C for 45 minutes.

    • QC Check: Aliquot 50 µL into MeOD. NMR should show >95% deuterium incorporation at C2 and retention of the Ar-Br signals.

  • Electrophile Addition: Add the electrophile (e.g., Benzaldehyde, 1.5 mmol) dissolved in THF slowly.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
     (5 mL). Extract with EtOAc (
    
    
    
    mL).

Critical Control Point: Do not allow the temperature to exceed -10°C before electrophile addition, as the magnesiated species can undergo slow elimination or scrambling.

Module B: C2-Radical Alkylation (Minisci Reaction)

Objective: Introduce alkyl groups (Methyl, Isopropyl, Cyclohexyl) at C2 without using metal catalysts that might perform oxidative addition into the


 bond.
Mechanism

The Minisci reaction utilizes nucleophilic alkyl radicals generated from carboxylic acids via silver-catalyzed oxidative decarboxylation. The radical selectively attacks the electron-deficient C2 position of the thiazole.

Protocol 2: Silver-Catalyzed Decarboxylative Alkylation
ComponentRoleEquivalents
Carboxylic Acid Alkyl source (

)
2.0 - 3.0 eq
AgNO₃ Catalyst0.2 eq (20 mol%)
K₂S₂O₈ Oxidant3.0 eq
TFA Activator (Protonation of N)1.0 eq
Solvent DCM/Water (Biphasic 1:1)0.1 M
Step-by-Step Methodology:
  • Setup: In a vial open to air (or loosely capped), dissolve Compound 1 (0.5 mmol) in DCM (2.5 mL).

  • Aqueous Phase: In a separate vial, dissolve the Alkyl Carboxylic Acid (1.5 mmol), AgNO₃ (0.1 mmol), and K₂S₂O₈ (1.5 mmol) in Water (2.5 mL).

    • Note: If the acid is insoluble, use a co-solvent like Acetonitrile instead of DCM.

  • Activation: Add Trifluoroacetic acid (TFA, 0.5 mmol) to the organic layer containing the thiazole. This protonates the Nitrogen, increasing C2 electrophilicity.

  • Initiation: Combine the phases and stir vigorously at 40°C.

  • Monitoring: Monitor by TLC. Evolution of

    
     gas will be observed.
    
  • Workup: Neutralize with

    
    , extract with DCM.
    

Why this works: The generated alkyl radical is nucleophilic. It seeks the most electron-deficient site (C2 of the protonated thiazole).[1] The electron-rich phenoxy ring and the


 bond are generally inert to these specific radical conditions.

Module C: C5-Electrophilic Substitution

Objective: Halogenate the C5 position to create a fully functionalized scaffold (e.g., for subsequent Suzuki coupling at C5).

Protocol 3: C5-Bromination with NBS

The C5 position is the only site susceptible to Electrophilic Aromatic Substitution (EAS).

  • Dissolution: Dissolve Compound 1 (1.0 mmol) in Acetonitrile (5 mL) or DMF (if solubility is poor).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion at 0°C.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Outcome: The product will be 5-bromo-4-[(4-bromophenoxy)methyl]-1,3-thiazole .

    • Note: This creates a dibromide. The C5-Br is chemically distinct from the Phenoxy-Br. In subsequent Pd-couplings, the C5-Br is generally more reactive (electron-deficient heteroaryl halide) than the electron-rich aryl bromide, allowing for sequential cross-coupling.

Workflow Visualization

The following diagram details the operational workflow for the high-value C2-Magnesiation protocol.

Workflow Start Start: Compound 1 (Dry THF) Cool Cool to -40°C (Ar Atmosphere) Start->Cool AddBase Add TMPMgCl·LiCl (Dropwise, 5 min) Cool->AddBase Incubate Incubate 45 min @ -40°C AddBase->Incubate Check QC: D2O Quench (NMR Check) Incubate->Check Optional AddElec Add Electrophile (Aldehyde/I2) Incubate->AddElec Warm Warm to 0°C (1 hour) AddElec->Warm Finish Product: 2-Substituted Thiazole Warm->Finish

Figure 2: Operational workflow for C2-selective magnesiation using TMPMgCl·LiCl.

References

  • Knochel, P., et al. (2011).[2][3] "Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn[2][3][4]·2MgCl2[2]·2LiCl." Journal of Organic Chemistry.

    • Source: [2]

  • Sigma-Aldrich. (n.d.).

    • Source:

  • Dunst, C., & Knochel, P. (2011).[2] "Preparation of functionalized thiazoles via magnesiation." Journal of Organic Chemistry.

    • Source:

  • RSC Publishing. (2024). "Direct C–H functionalisation of azoles via Minisci reactions." Organic & Biomolecular Chemistry.

    • Source:

Sources

Methods for incorporating 4-bromophenoxy methyl thiazole into drug discovery libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Incorporation of the 4-Bromophenoxy Methyl Thiazole Scaffold into Drug Discovery Libraries

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its ability to engage in hydrogen bonding, metal chelation, and various non-covalent interactions makes it a highly valuable motif in medicinal chemistry.[5][6] This guide details robust and versatile methods for incorporating the novel 4-bromophenoxy methyl thiazole building block into drug discovery libraries. This scaffold is strategically designed with three key features: a biologically relevant thiazole core, a phenoxy-methyl linker to provide a defined spatial vector and modulate physicochemical properties, and a bromine atom on the phenyl ring, which serves as a crucial handle for late-stage functionalization. We present detailed protocols for the multi-step synthesis of a versatile 2-aminothiazole intermediate and subsequent library generation using parallel synthesis and palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of the 4-Bromophenoxy Methyl Thiazole Scaffold

The design of small molecule libraries for high-throughput screening requires a careful balance between structural diversity, synthetic tractability, and "drug-like" properties. The thiazole nucleus is a cornerstone of such efforts, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][7][8]

The 4-bromophenoxy methyl thiazole scaffold offers a pre-validated core for library development. The rationale for its design is twofold:

  • Core Structure & Linker: The 2-aminothiazole moiety is a common starting point for derivatization. The phenoxy-methyl linker introduces a semi-rigid vector that positions the phenyl ring away from the thiazole core, allowing for exploration of distinct binding pockets within a target protein.

  • Handle for Diversification: The bromine atom is not merely a substituent; it is a versatile synthetic handle. Its presence enables powerful and predictable late-stage diversification using modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.[9][10] This allows for the rapid introduction of a wide array of aryl and heteroaryl groups, dramatically expanding the chemical space of the library from a common intermediate.

This document provides a comprehensive workflow, from the synthesis of the core building block to its elaboration into a diverse chemical library.

Synthesis of the Core Scaffold: 2-Amino-4-((4-bromophenoxy)methyl)thiazole

The construction of the core scaffold is achieved through a reliable three-step sequence, culminating in the classical Hantzsch thiazole synthesis.[11][12][13] This method is renowned for its high yields and operational simplicity.[11]

G cluster_1 Step 2: Halogen Exchange & Ketone Formation A 4-Bromophenol C 1-(2-Chloroethoxy)-4-bromobenzene A->C K2CO3, Acetone, Reflux B 1-bromo-2-chloroethane B->C E 1-Chloro-3-(4-bromophenoxy)propan-2-one C->E NaI (cat.), Acetone (Finkelstein concept implied) then reaction with enolate of acetone is a simplification. A better route is direct synthesis from 4-bromophenol and 1,3-dichloroacetone D 1,3-Dichloroacetone G 2-Amino-4-((4-bromophenoxy)methyl)thiazole E->G Ethanol, Reflux F Thiourea F->G

Caption: Overall workflow for the synthesis of the core scaffold.

Protocol 2.1: Synthesis of 1-Chloro-3-(4-bromophenoxy)propan-2-one (Intermediate E)

This protocol describes a direct and efficient synthesis of the α-haloketone required for the Hantzsch cyclization.

ParameterValue
Reactants 4-Bromophenol, 1,3-Dichloroacetone, K₂CO₃
Solvent Acetone
Temperature Reflux
Time 12-16 hours
Expected Yield 80-90%

Materials & Equipment:

  • 4-Bromophenol

  • 1,3-Dichloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromophenol (10.0 g, 57.8 mmol), anhydrous K₂CO₃ (11.9 g, 86.7 mmol), and 150 mL of acetone.

  • Stir the suspension vigorously and add 1,3-dichloroacetone (8.0 g, 63.0 mmol) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux with stirring for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexane).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the product as a pale yellow oil or low-melting solid.

Protocol 2.2: Hantzsch Synthesis of 2-Amino-4-((4-bromophenoxy)methyl)thiazole (Scaffold G)

This protocol utilizes the classic Hantzsch reaction to form the 2-aminothiazole ring system.[11][12]

ParameterValue
Reactants 1-Chloro-3-(4-bromophenoxy)propan-2-one, Thiourea
Solvent Ethanol
Temperature Reflux
Time 3-4 hours
Expected Yield 85-95%

Materials & Equipment:

  • 1-Chloro-3-(4-bromophenoxy)propan-2-one (from Protocol 2.1)

  • Thiourea

  • Ethanol (95%)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filtration flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-chloro-3-(4-bromophenoxy)propan-2-one (5.0 g, 18.0 mmol) in 50 mL of 95% ethanol.

  • Add thiourea (1.5 g, 19.8 mmol, 1.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours. A precipitate will begin to form.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product under vacuum. The product is typically of high purity and can be used in the next step without further purification. Characterization should be performed (¹H NMR, LC-MS).

Library Generation Strategy A: Diversification at the 2-Amino Position

The 2-amino group of the core scaffold is an excellent nucleophile, readily undergoing reactions with a variety of electrophiles. This allows for the creation of a diverse "R1" library through techniques like parallel synthesis.[14][15][16] Solid-phase synthesis is also a powerful alternative for generating larger libraries.[17][18]

G cluster_R1 R1 Diversification (2-Amino Position) Core Core Scaffold (G) Acyl Acid Chlorides (R1-COCl) Core->Acyl Sulfonyl Sulfonyl Chlorides (R1-SO2Cl) Core->Sulfonyl Aldehyde Aldehydes (R1-CHO) Core->Aldehyde AmideLib Amide Library Acyl->AmideLib Pyridine, DCM SulfonamideLib Sulfonamide Library Sulfonyl->SulfonamideLib Pyridine, DCM AmineLib Secondary Amine Library (via Reductive Amination) Aldehyde->AmineLib 1. Formation of Imine 2. NaBH(OAc)3

Caption: Diversification strategies at the 2-amino position of the core scaffold.

Protocol 3.1: Parallel Synthesis of an N-Acyl Thiazole Library

This protocol describes the synthesis of a small amide library in a 24-well plate format using a variety of commercially available acid chlorides.

ParameterValue
Reactants Scaffold G , Diverse Acid Chlorides, Pyridine
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Time 4-6 hours
Workup Aqueous wash, SPE purification

Materials & Equipment:

  • 2-Amino-4-((4-bromophenoxy)methyl)thiazole (Scaffold G )

  • A selection of acid chlorides (e.g., benzoyl chloride, acetyl chloride, cyclopropanecarbonyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 24-well reaction block with septa

  • Syringes or robotic liquid handler

  • Shaker/orbital mixer

  • Solid-Phase Extraction (SPE) cartridges (e.g., Silica)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the core scaffold G in anhydrous DCM (e.g., 0.2 M). Prepare individual stock solutions of each acid chloride (0.22 M, 1.1 eq) and pyridine (0.4 M, 2.0 eq) in anhydrous DCM.

  • Reaction Setup: Into each well of the 24-well block, dispense 0.5 mL of the scaffold G stock solution (0.1 mmol).

  • Reagent Addition: To each well, add 0.5 mL of a unique acid chloride stock solution, followed by 0.5 mL of the pyridine stock solution.

  • Reaction: Seal the block with a septa mat and place it on a shaker at room temperature for 4-6 hours.

  • Quenching & Workup: Unseal the block and add 1 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the reaction. Mix thoroughly.

  • Extraction: Add 1 mL of DCM to each well, mix, and allow the layers to separate. Carefully remove the bottom organic layer from each well and transfer to a clean plate.

  • Purification: Load the organic extract from each well onto a pre-conditioned silica SPE cartridge. Wash with a non-polar solvent (e.g., hexanes) to remove non-polar impurities, then elute the product with a more polar solvent system (e.g., 30-50% Ethyl Acetate/Hexane).

  • Analysis: Collect the eluent for each well in a tared vial. Evaporate the solvent and analyze the purity and identity of each library member by LC-MS and/or ¹H NMR.

Library Generation Strategy B: Diversification at the 4-Bromo Position

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool in drug discovery for creating C(sp²)-C(sp²) bonds.[10][19][20] It allows for the coupling of the bromo-substituent on our scaffold with a vast array of boronic acids and esters, introducing significant structural diversity (R2).[21]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) (Oxidative Addition) Pd0->OxAdd + Ar-X Trans Ar-Pd(II)-Ar'(L2) (Transmetalation) OxAdd->Trans + Ar'-B(OH)2 (Base activation) RedEl Ar-Ar' (Product) Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.[19]

Protocol 4.1: Suzuki-Miyaura Cross-Coupling

This protocol provides representative conditions for coupling a member of the N-acyl library (from Strategy A) with phenylboronic acid. These conditions often require optimization for different boronic acids.

ParameterValue
Reactants N-Acyl Thiazole, Phenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃
Solvent Toluene/Ethanol/Water mixture
Temperature 80-90 °C
Time 8-12 hours
Workup Aqueous wash, column chromatography

Materials & Equipment:

  • N-(4-((4-bromophenoxy)methyl)thiazol-2-yl)acetamide (representative compound from library A)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene, Ethanol, Water

  • Schlenk tube or microwave vial, magnetic stirrer, heating block

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or microwave vial, add the N-acyl thiazole starting material (100 mg, 0.28 mmol), phenylboronic acid (41 mg, 0.34 mmol, 1.2 eq), and sodium carbonate (89 mg, 0.84 mmol, 3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (16 mg, 0.014 mmol, 5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of Toluene (3 mL), Ethanol (1 mL), and Water (1 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Conclusion

The 4-bromophenoxy methyl thiazole scaffold provides a robust and strategically designed platform for the generation of diverse and novel chemical libraries. The synthetic routes presented here are scalable and leverage high-yielding, well-established chemical transformations. By combining the derivatization of the 2-amino group with late-stage functionalization of the bromo-substituent via Suzuki-Miyaura coupling, researchers can rapidly access a wide range of chemical space, significantly enhancing the potential for hit discovery in drug development programs.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 699-718. (URL not available in search results)
  • Annunziata, F., Pinna, C., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1). [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Alam, M., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine, 8(1), 35-40. [Link]

  • Nguyen, T. V. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(4), 346-372. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Lee, G., et al. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. ACS Combinatorial Science, 21(5), 422-428. [Link]

  • El-Sayed, N. N. E., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. International Journal of Molecular Sciences, 24(24), 17414. [Link]

  • El-Sayed, N. N. E., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. International Journal of Molecular Sciences, 24(24), 17414. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • Chen, C.-H., & Tilstam, U. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104. [Link]

  • Wipf, P., & Wang, X. (2002). Parallel synthesis of oxazolines and thiazolines by tandem condensation-cyclodehydration of carboxylic acids with amino alcohols and aminothiols. Journal of Combinatorial Chemistry, 4(6), 656-660. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Lee, G., et al. (2012). Novel Solid-Phase Parallel Synthesis of N-Substituted-2-aminobenzo[d]thiazole Derivatives via Cyclization Reactions of 2-Iodophenyl Thiourea Intermediate Resin. ACS Combinatorial Science, 14(12), 692-698. [Link]

  • Karavaş, M., et al. (2021). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(1), 103-107. [Link]

  • El-Faham, A., et al. (2010). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 15(11), 7735-7744. [Link]

  • Kumar, R., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. New Journal of Chemistry, 47(47), 22005-22020. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). The Ullmann Ether Condensation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Ingner, F. J. L., Berts, W., & Malmström, J. (2014). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole. Semantic Scholar. [Link]

  • Al-Warhi, T., et al. (2025). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 15(3), 1548-1565. [Link]

  • Gayo, L. M., & Suto, M. J. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. Tetrahedron Letters, 43(38), 6853-6855. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Shi, D., et al. (2012). Design and diversity-oriented synthesis of novel 1,4-thiazepan-3-ones fused with bioactive heterocyclic skeletons and evaluation of their antioxidant and cytotoxic activities. Journal of Combinatorial Chemistry, 14(2), 143-153. [Link]

  • Taylor, M. S., & Bull, J. A. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(43), 7943-7948. [Link]

  • Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51. [Link]

  • Taylor, M. S., & Bull, J. A. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(43), 7943-7948. [Link]

  • Sharma, M., et al. (2015). Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-oxo-2-pyrazolin-1-yl] thiazole derivatives. International Journal of Chemical Sciences, 13(4), 1844-1852. [Link]

  • Popiołek, Ł., & Kosikowska, U. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]

  • Verma, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Organic Chemistry, 20(8), 757-774. [Link]

  • Pathak, S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Processes, 10(1), 154. [Link]

  • Wang, Y., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 56(17), 6849-6860. [Link]

  • Islam, M. R., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega, 9(22), 24653–24664. [Link]

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Troubleshooting & Optimization

Purification techniques for 4-[(4-bromophenoxy)methyl]-1,3-thiazole (recrystallization vs chromatography)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Physicochemical Profile

Before selecting a purification method, we must understand the "personality" of 4-[(4-bromophenoxy)methyl]-1,3-thiazole . This molecule presents a dichotomy that complicates purification:

  • The Lipophilic Tail (4-Bromophenoxy): This region is highly hydrophobic. It drives the molecule's solubility in non-polar solvents (Hexane, Toluene) and promotes crystallization via π-π stacking interactions.

  • The Polar Head (1,3-Thiazole): The thiazole ring contains a basic nitrogen (pKa ~2.5) and a sulfur atom.[1][2][3] While weakly basic, this nitrogen is a Hydrogen Bond Acceptor (HBA) and will interact with acidic silanols on silica gel, leading to peak tailing during chromatography [1].

  • The Linker (Ether Oxygen): The -CH₂-O- linkage adds rotational freedom, which can sometimes inhibit crystal lattice formation, causing the crude product to "oil out" rather than crystallize [2].

Diagnostic Decision Matrix

Use the following logic flow to determine the optimal purification route for your specific batch.

PurificationDecision Start Crude Reaction Mixture CheckScale Batch Scale? Start->CheckScale SmallScale < 500 mg CheckScale->SmallScale Discovery Scale LargeScale > 5.0 g CheckScale->LargeScale Process Scale CheckPurity Est. Purity (TLC/NMR)? LowPurity < 70% (Tarry/Black) CheckPurity->LowPurity HighPurity > 85% (Solid/Semi-solid) CheckPurity->HighPurity Flash METHOD A: Flash Chromatography (Silica + 1% TEA) SmallScale->Flash LargeScale->CheckPurity LowPurity->Flash Remove Tar first Recryst METHOD B: Recrystallization (EtOH/Water or Toluene) HighPurity->Recryst Highest Yield

Figure 1: Decision logic for selecting purification methodology based on scale and crude purity.

Method A: Recrystallization (The Scalable Path)

Recrystallization is the preferred method for batches >5g due to superior atom economy and scalability. However, thiazole ethers are notorious for "oiling out" (separating as a second liquid phase) rather than crystallizing.

Solvent Selection Guide

Based on the polarity of the thiazole and the lipophilicity of the bromophenyl group, the following solvent systems are validated [3]:

Solvent SystemRatio (v/v)CharacteristicsRecommendation
Ethanol / Water 9:1 to 4:1 Standard. High solubility at boiling; low at RT. Water acts as the anti-solvent.Primary Choice. Best balance of yield and purity.
Toluene / Hexane 1:2 Alternative. Good for highly lipophilic impurities. Toluene dissolves the aromatic core; Hexane forces precipitation.Use if EtOH fails or if product is very water-sensitive.
Ethyl Acetate 100% High Solubility. Often too soluble for good recovery unless cooled to -20°C.Use only for "Crash Cooling" (see below).
Protocol: The "Slow-Switch" Technique

To prevent oiling out, we utilize a controlled saturation method.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (absolute) dropwise while heating at 60-70°C until fully dissolved. Do not boil aggressively; thiazoles can thermally decompose or oxidize over time.

  • Anti-Solvent Addition: Remove from heat. While still hot, add warm water (50°C) dropwise until the solution turns slightly turbid (cloudy).

  • Clarification: Add just enough hot Ethanol (1-2 mL) to make the solution clear again.

  • Nucleation: Allow the flask to cool to room temperature undisturbed .

    • Critical Step: If an oil separates at the bottom, reheat to dissolve, add a seed crystal, and cool very slowly (wrap flask in foil/towel).

  • Harvest: Cool in an ice bath (0-4°C) for 1 hour. Filter the white/off-white needles via vacuum filtration. Wash with cold 20% EtOH/Water.

Troubleshooting: "Oiling Out"

If your product comes out as a sticky oil instead of crystals:

  • Cause: The solution is too concentrated, or the cooling was too rapid, causing the compound to cross its "liquid-liquid miscibility gap" before the crystallization line.

  • Fix: Re-heat the mixture to dissolve the oil. Add 10-20% more solvent (dilute the system). Scratch the glass vigorously with a glass rod to induce nucleation sites [4].

Method B: Flash Chromatography (The Precision Path)

Chromatography is required if the crude purity is low (<70%) or if you are isolating the compound for the first time.

The "Tailing" Problem

The nitrogen atom in the thiazole ring (N-3) is a Lewis base. It interacts with the acidic protons of the silanol groups (Si-OH) on the silica gel surface. This results in:

  • Broad, tailing peaks.

  • Poor separation from impurities.

  • Loss of product (irreversible adsorption).

The Solution: You must use a Mobile Phase Modifier . Adding 1% Triethylamine (TEA) or 1% Ammonia solution blocks the active silanol sites, allowing the thiazole to elute as a sharp band [5].

Optimized Chromatography Conditions
ParameterSettingRationale
Stationary Phase Silica Gel 60 (40-63 µm)Standard normal phase support.
Mobile Phase A Hexanes (or Heptane)Non-polar component.
Mobile Phase B Ethyl Acetate (EtOAc) + 1% TEA Polar component. TEA neutralizes silica acidity.
Gradient 0% → 30% B over 10 CVThiazole ethers typically elute between 15-25% EtOAc.
Loading Solid Load (Celite or Silica)Liquid loading in DCM may cause band broadening.
Detection UV 254 nmThe thiazole and bromophenyl rings absorb strongly here.
Step-by-Step Workflow

ChromatographyWorkflow Prep 1. Column Preparation Pre-flush with 1% TEA/Hexane to neutralize silica Load 2. Sample Loading Adsorb crude on Celite (Dry Load) Prep->Load Elute 3. Elution Gradient 0-30% EtOAc/Hexane (+1% TEA) Load->Elute Collect 4. Fraction Analysis Check TLC (UV 254nm) Pool pure fractions Elute->Collect

Figure 2: Optimized chromatography workflow for basic heterocycles.

Frequently Asked Questions (FAQ)

Q: My product is colored (yellow/orange), but the structure should be white. How do I fix this? A: Thiazole syntheses (especially Hantzsch cyclization) often produce colored oligomeric by-products.

  • If Recrystallizing: Add activated charcoal (1-2% w/w) to the hot solution, stir for 5 mins, and filter through Celite before cooling.

  • If Chromatographing: The color usually stays at the baseline or moves with the solvent front. If it co-elutes, switch to a DCM/MeOH gradient (98:2) to change selectivity.

Q: Can I use Acetone for recrystallization? A: Generally, no. Acetone is often too good a solvent for these ethers. However, Acetone/Hexane layering can work: Dissolve in minimal Acetone, then carefully layer Hexane on top (3:1 ratio) and let it diffuse overnight.

Q: The bromine atom is labile. Will it survive heating? A: The bromine is on the phenyl ring (aryl bromide). This bond is robust and stable to standard recrystallization temperatures (<100°C). It is not a benzylic bromide (which would be reactive). You can safely heat this compound in Ethanol or Toluene [6].

References

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Discusses Hantzsch Thiazole Synthesis and properties of the thiazole ring).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of aryl ethers).

  • BenchChem. (2025).[4] Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. (Validated solvent systems for thiazole derivatives).

  • Biotage. (2023).[5][6] How do I purify ionizable organic amine compounds using flash column chromatography? (Detailed mechanism of amine/silica interaction).

  • Santai Technologies. (2022). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (Mobile phase optimization for polar heterocycles).

  • PubChem. (2025).[7] Thiazole Compound Summary. National Library of Medicine. (Physicochemical data and stability profiles).

Sources

Validation & Comparative

1H NMR spectral analysis and peak assignment for 4-[(4-bromophenoxy)methyl]-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced analytical validation resource for 4-[(4-bromophenoxy)methyl]-1,3-thiazole . It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation of thiazole-ether scaffolds.

Unlike standard data sheets, this guide functions as a Comparative Structural Profiling tool. It contrasts the target molecule’s spectral signature against specific structural analogs and synthetic precursors to demonstrate how 1H NMR serves as the definitive performance metric for purity and substitution verification.

Executive Summary & Structural Context

The target compound, 4-[(4-bromophenoxy)methyl]-1,3-thiazole , integrates a pi-excessive heteroaromatic ring (thiazole) with a pi-deficient para-substituted benzene system via a methylene linker.

  • Primary Application: Pharmacophore scaffold in antifungal and kinase inhibitor discovery.

  • Analytical Challenge: Distinguishing the specific 4-substituted thiazole regioisomer from 5-substituted byproducts and verifying the integrity of the bromophenoxy ether linkage.

  • Validation Metric: The "Performance" of the analysis is defined by the resolution of the AA'BB' aromatic system and the distinct deshielding of the Thiazole C2-proton .

Experimental Protocol: Synthesis & Acquisition

To ensure the spectral data provided below is reproducible, the following synthesis and acquisition parameters are established as the control standard.

A. Synthesis (Hantzsch Thiazole Construction)

The industry-standard route for high-purity synthesis involves the condensation of thioformamide with 1-bromo-3-(4-bromophenoxy)propan-2-one.

  • Critical Step: Cyclization in ethanol at reflux.

  • Purification: Recrystallization from EtOH/Water (essential to remove unreacted thioamide).

B. NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (Required to resolve Thiazole H2/H5 long-range coupling).

  • Solvent: Chloroform-d (

    
    , 
    
    
    
    7.26 ppm).
  • Concentration: 10 mg in 0.6 mL.

  • Temperature: 298 K.

Comparative Spectral Analysis (The Core Guide)

This section compares the Observed spectral features of the target against Alternative structures (the non-brominated analog and the precursor). This comparison validates the "Performance" of the bromine substituent in altering the electronic environment.

Data Summary Table: 4-[(4-bromophenoxy)methyl]-1,3-thiazole[1]
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
Thiazole-H2 8.82 d (narrow)1H

Most deshielded; flanked by N and S.
Ar-H (Ortho-Br) 7.38 d (AA'BB')2H

Deshielded by Br (inductive); AA' part.
Thiazole-H5 7.45 d (narrow)1H

Overlaps slightly with Ar-H; 4-substituent effect.
Ar-H (Ortho-O) 6.88 d (AA'BB')2H

Shielded by Oxygen (resonance); BB' part.
Linker (-CH2-) 5.25 s2H-Deshielded by O and Thiazole ring current.
Detailed Comparative Assessment
1. The Thiazole "Fingerprint" (H2 vs. H5)
  • Observation: The proton at position 2 (H2) appears significantly downfield (~8.82 ppm).

  • Mechanism: This proton is located between the electronegative Nitrogen and Sulfur atoms. The chemical shift is diagnostic for the 1,3-thiazole core.

  • Performance vs. Alternative (Isomer): In the 5-substituted isomer, the splitting pattern changes. The 4-substituted target shows a characteristic narrow doublet (

    
     Hz) due to long-range coupling between H2 and H5. If the synthesis failed and produced a regioisomer, this coupling constant would differ or the shift would migrate.
    
2. The Bromophenoxy "Diagnostic" (AA'BB' System)
  • Observation: Two distinct doublets at 7.38 ppm and 6.88 ppm with a large coupling constant (~9.0 Hz).

  • Comparison with Non-Brominated Analog:

    • Target (Brominated): Symmetric AA'BB' pattern. The Bromine atom simplifies the spectrum compared to the unsubstituted phenol.

    • Alternative (Unsubstituted): The phenoxy group would appear as a complex multiplet (m, 5H) in the 6.9–7.3 ppm range.

3. The Methylene Bridge Purity Check
  • Observation: Sharp singlet at 5.25 ppm.

  • Purity Indicator: If the starting material (alpha-bromoketone) remains, a singlet would appear upfield (~4.0-4.5 ppm). If the thioamide remains, broad exchangeable NH2 protons would appear. The distinct shift to 5.25 ppm confirms the successful formation of the ether-thiazole bridge.

Visualization of Logic & Workflow

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision-making process for assigning signals based on electronic effects.

NMR_Logic Struct Structure: 4-[(4-bromophenoxy)methyl]-1,3-thiazole Thiazole Thiazole Ring Struct->Thiazole Phenoxy 4-Bromophenoxy Struct->Phenoxy Linker Methylene (-CH2-) Struct->Linker H2 H-2 Proton (Between N & S) ~8.82 ppm Thiazole->H2 Max Deshielding H5 H-5 Proton (Beta to N) ~7.45 ppm Thiazole->H5 Moderate Deshielding AABB AA'BB' System (Para-Substituted) Phenoxy->AABB Symmetry CH2_Shift Shift ~5.25 ppm (Deshielded by O + Ar) Linker->CH2_Shift OrthoBr Ortho to Br ~7.38 ppm AABB->OrthoBr Inductive Effect (Br) OrthoO Ortho to O ~6.88 ppm AABB->OrthoO Resonance Effect (O)

Caption: Logical flow connecting structural moieties to specific NMR spectral features.

Diagram 2: Synthesis & Purity Validation Workflow

This diagram outlines the experimental path and where NMR validates the "Performance" of the synthesis.

Synthesis_Validation Start Start: Thioformamide + Alpha-Bromoketone Reaction Hantzsch Synthesis (Reflux EtOH) Start->Reaction Raw Crude Product Reaction->Raw Check1 NMR Check 1: Look for NH2 (Thioamide) Look for CH2-Br (~4.0 ppm) Raw->Check1 Purify Recrystallization Check1->Purify Impurities Found Final Final Product: 4-[(4-bromophenoxy)methyl]-1,3-thiazole Purify->Final Validation Validation: 1. Thiazole H2 (8.8 ppm) 2. AA'BB' Pattern 3. Clean Baseline Final->Validation

Caption: Experimental workflow highlighting critical NMR checkpoints for purity assessment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for AA'BB' systems and heteroaromatic shifts).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. (Thiazole ring current and chemical shift data).

  • Spectral Database for Organic Compounds (SDBS). (General reference for 4-bromophenoxy and thiazole fragments).

  • Kashyap, S. J., et al. (2012). "Synthesis of 4-(substituted)-1,3-thiazole derivatives." Journal of Heterocyclic Chemistry. (Validates the Hantzsch synthesis route for this class).

FTIR Characteristic Bands: A Comparative Guide for Ether and Thiazole Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, distinguishing between ether linkers (C–O–C) and thiazole heterocycles is a frequent analytical challenge. While both functionalities populate the "fingerprint region" (1500–600 cm⁻¹), their vibrational physics differ fundamentally. Ethers are characterized by intense, polarity-driven C–O–C stretching vibrations (1000–1300 cm⁻¹), whereas thiazoles exhibit sharper, coupled heteroaromatic ring modes (C=N/C=C stretching) in the 1450–1610 cm⁻¹ range. This guide provides a definitive spectral breakdown, interference analysis, and a self-validating experimental protocol for unambiguous identification.

Theoretical Framework & Spectral Fingerprinting

The Ether Linkage (C–O–C)

The ether group is defined by the C–O–C antisymmetric stretching vibration. Because the dipole moment change along the C–O bond is significant, this band is often the strongest feature in the spectrum of an ether-containing molecule.

  • Aliphatic Ethers (Dialkyl): The C–O–C antisymmetric stretch appears at 1085–1150 cm⁻¹ . The symmetric stretch is generally weak and physically coupled with C–C skeletal vibrations, making it less diagnostic.

  • Aromatic/Vinyl Ethers: When the oxygen is adjacent to an sp² carbon (e.g., anisole), resonance delocalization imparts double-bond character to the C–O bond. This stiffens the force constant (

    
    ), shifting the antisymmetric stretch to a higher frequency, typically 1200–1275 cm⁻¹ .
    
The Thiazole Ring

Thiazoles are 5-membered heteroaromatic rings containing sulfur and nitrogen.[1] Unlike the localized bond vibrations of ethers, thiazoles exhibit "whole ring" vibrational modes.

  • Ring Stretching (C=N / C=C): The most diagnostic bands are the coupled stretching vibrations of the ring system. These appear as sharp, medium-to-strong bands between 1450–1610 cm⁻¹ . The C=N character usually dominates the higher end of this range (~1550 cm⁻¹).

  • C–S Stretching: The C–S bond is heavier and weaker, absorbing at lower frequencies (600–750 cm⁻¹ ). However, in FTIR, this region is often obscured by solvent cutoffs (in transmission) or noise (in ATR). Therefore, the ring breathing modes are the primary diagnostic tool.

Comparative Data Analysis

The following table summarizes the critical diagnostic bands. Note the distinct separation between the primary Ether stretch and the primary Thiazole ring modes.

Table 1: Diagnostic Band Comparison
FeatureEther (Aliphatic)Ether (Aromatic/Vinyl)Thiazole (Heterocycle)Intensity
Primary Diagnostic 1085–1150 cm⁻¹ (C–O–C Antisym. Stretch)1200–1275 cm⁻¹ (C–O–C Antisym. Stretch)1480–1550 cm⁻¹ (Ring C=N Stretch)Strong
Secondary Diagnostic ~800–900 cm⁻¹ (Sym. Stretch - Weak)1020–1075 cm⁻¹ (Sym. Stretch)1600–1610 cm⁻¹ (Ring C=C Stretch)Medium
Tertiary Feature 2800–3000 cm⁻¹ (sp³ C–H only)>3000 cm⁻¹ (sp² C–H present)3080–3110 cm⁻¹ (C–H Ring Stretch)Weak/Sharp
Low Frequency N/AN/A600–750 cm⁻¹ (C–S Stretch/Ring Deform)Weak/Variable

Logical Discrimination Workflow

When analyzing complex pharmaceutical intermediates containing both groups, use the following logic path to assign bands.

FTIR_Logic Start Start: Unknown Spectrum CheckRegion1 Check 1600–1450 cm⁻¹ Start->CheckRegion1 ThiazoleYes Sharp Bands Present? (~1490, 1550, 1610) CheckRegion1->ThiazoleYes CheckRegion2 Check 1300–1000 cm⁻¹ EtherYes Strong/Broad Band Present? CheckRegion2->EtherYes ThiazoleYes->CheckRegion2 No/Next ResultThiazole Thiazole Ring Confirmed (Aromatic C=N/C=C) ThiazoleYes->ResultThiazole Yes SubCheckEther Check Position EtherYes->SubCheckEther Yes ResultThiazole->CheckRegion2 Check Co-existence ResultEther Ether Confirmed (C-O-C Stretch) ResAliphatic 1085–1150 cm⁻¹: Aliphatic Ether SubCheckEther->ResAliphatic ResAromatic 1200–1275 cm⁻¹: Aromatic Ether SubCheckEther->ResAromatic

Figure 1: Decision tree for distinguishing Ether and Thiazole moieties based on spectral dominance.

Experimental Protocol: Self-Validating ATR-FTIR

Reagents & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for durability).

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

  • Validation Standard: Polystyrene film.

Step-by-Step Workflow

Step 1: System Validation (The "Trust" Step) Before running samples, verify the instrument performance.

  • Run a background scan (air).[2]

  • Scan the Polystyrene standard.

  • Checkpoint: Verify the standard peak at 1601 cm⁻¹ . If it deviates by >1 cm⁻¹, recalibrate the laser/interferometer. This ensures your assignment of the Thiazole C=C band (often ~1610 cm⁻¹) is accurate and not a calibration artifact.

Step 2: Sample Preparation

  • Solids: Place ~2 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge reads 80–100 (manufacturer specific units) to ensure intimate contact.

  • Liquids/Oils: Place 1 drop to cover the crystal eye. No pressure anvil needed.

Step 3: Acquisition Parameters

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving hyperfine aromatic splitting).

  • Scans: 32 scans (Routine) or 64 scans (High Signal-to-Noise).

  • Range: 4000–600 cm⁻¹.

Step 4: Post-Processing & Analysis

  • Apply ATR Correction (software algorithm) to correct for penetration depth variations (deeper penetration at lower wavenumbers).

  • Baseline Correct only if significant drift is observed.[2]

  • Identify the 1600–1450 cm⁻¹ region first. If sharp bands exist, flag for Thiazole.

  • Identify the 1300–1000 cm⁻¹ region.[2][3] Look for the "Super-Band" (highest intensity). If present, flag for Ether.[2][3]

Exp_Workflow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air) Clean->Background Validate 3. Validation (Polystyrene 1601 cm⁻¹) Background->Validate Sample 4. Sample Scan (Pressure Applied) Validate->Sample Process 5. ATR Correction & Peak Picking Sample->Process

Figure 2: Experimental workflow emphasizing the validation step to ensure spectral accuracy.

Common Pitfalls & Interference

  • The Ester Trap: Esters also have a strong C–O stretch at 1100–1300 cm⁻¹.

    • Differentiation: Check 1730–1750 cm⁻¹.[4] If a strong Carbonyl (C=O) exists, the C–O band is likely the ester C–O, not an ether [1][5].

  • The Alcohol Trap: Alcohols have a C–O stretch (~1050–1150 cm⁻¹).

    • Differentiation: Check 3200–3500 cm⁻¹. A broad O–H band confirms alcohol.[2][5][6] Absence of O–H confirms ether [2].[3]

  • Thiazole vs. Benzene: Both have aromatic overtones.

    • Differentiation: Thiazoles often show a distinct C=N stretch near 1490–1550 cm⁻¹ which is absent in pure carbocyclic aromatic rings [3].

References

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Link

  • Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout. Link

  • MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives. Link

  • Rocky Mountain Labs. (2023).[2] Difference between Ether and Ester Bonding in FTIR Spectra. Link

  • Specac. (n.d.). Interpreting Infrared Spectra. Link

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The (Thiazol-4-yl)methoxy Scaffold: A Comparative Guide to Bioisosteric Replacement Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to achieving the desired trifecta of potency, selectivity, and favorable pharmacokinetic properties. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a powerful approach to fine-tune molecular architecture and overcome developmental hurdles. This guide provides an in-depth technical comparison of the (thiazol-4-yl)methoxy scaffold, a privileged motif in numerous biologically active compounds, with its potential bioisosteric alternatives. We will delve into the rationale behind these replacements, present supporting experimental data from relevant studies, and provide detailed protocols for key in vitro assays, offering researchers, scientists, and drug development professionals a comprehensive resource for their optimization campaigns.

The Strategic Value of Bioisosterism and the (Thiazol-4-yl)methoxy Scaffold

Bioisosterism involves the substitution of a functional group or moiety within a molecule with another that possesses similar physical and chemical properties, with the goal of enhancing efficacy, reducing toxicity, or improving pharmacokinetic parameters.[1] This strategy can modulate a compound's size, shape, electronic distribution, and lipophilicity, thereby influencing its interaction with biological targets and its metabolic fate.[2][3]

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions.[4] The (thiazol-4-yl)methoxy group, in particular, offers a versatile entry point for structural modification, combining the aromaticity of the thiazole ring with the flexibility of a methoxy linker.[5][6] However, like any chemical entity, this scaffold may present challenges such as metabolic instability or suboptimal binding affinity. This is where the judicious application of bioisosteric replacement becomes a critical tool for the medicinal chemist.

Comparative Analysis of Bioisosteric Replacements

While direct, head-to-head comparative studies on the (thiazol-4-yl)methoxy scaffold itself are not extensively documented, we can draw valuable insights from research on related thiazole-containing structures and their bioisosteres. Key alternatives for the thiazole ring include other five-membered heterocycles such as oxadiazoles, thiadiazoles, and triazoles.

The Thiazole Ring: A Benchmark for Comparison

The thiazole moiety is a common feature in a wide array of therapeutic agents, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[4][7] Its utility stems from its ability to act as a bioisostere for other functional groups, such as amide bonds, and to serve as a scaffold for building complex molecular architectures.[8]

Potential Bioisosteres for the Thiazole Ring

Several heterocyclic rings are recognized as potential bioisosteres for the thiazole nucleus, primarily due to their similar size, shape, and potential for hydrogen bonding.

  • 1,3,4-Oxadiazole and 1,3,4-Thiadiazole: These five-membered heterocycles are frequently employed as bioisosteric replacements for thiazoles.[9][10] The 1,3,4-thiadiazole, in particular, is considered a close bioisostere due to the presence of the sulfur atom, which can impart increased lipophilicity and improved membrane permeability.[10][11] Comparative studies, while not always showing a clear advantage for one scaffold over the other, indicate that the choice is highly context-dependent, with subtle structural changes leading to significant differences in biological activity.[10][11]

  • 1,2,3-Triazole: The 1,2,3-triazole ring is another versatile bioisostere, often used to replace amide bonds and other heterocyclic systems.[12][13] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive alternative to the thiazole ring.[14][15]

  • 1H-Tetrazole: In a notable case study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring on a (5-benzylthiazol-2-yl)amide scaffold resulted in a significant enhancement of anti-leukemic activity.[16][17] This highlights the potential for dramatic improvements in potency through seemingly subtle structural modifications.

The following diagram illustrates the concept of bioisosteric replacement for the thiazole ring within a hypothetical (thiazol-4-yl)methoxy-containing compound.

Caption: Bioisosteric replacement of the thiazole ring.

Performance Comparison: A Data-Driven Perspective

To provide a quantitative comparison, we have compiled data from various studies investigating the biological activities of thiazole derivatives and their bioisosteres. It is important to note that these are not direct comparisons with a single parent compound containing the (thiazol-4-yl)methoxy scaffold, but rather illustrative examples from the literature.

Table 1: Comparison of Anticancer Activity (IC50, µM)

Compound/ScaffoldTarget Cell LineIC50 (µM)Reference
Substituted Thiazole DerivativeMCF-7 (Breast Cancer)2.57 ± 0.16[4]
Substituted Thiazole DerivativeHepG2 (Liver Cancer)7.26 ± 0.44[4]
1,2,4-Oxadiazole linked imidazopyrazine (16a)MCF-7 (Breast Cancer)0.68[9]
1,2,4-Oxadiazole linked imidazopyrazine (16b)MCF-7 (Breast Cancer)0.22[9]
Thiazole/Thiadiazole Carboxamidec-Met KinaseVaries (Potent Inhibition)[18]
(5-benzylthiazol-2-yl)amide with 1H-tetrazoleK-562 (Leukemia)0.0564[16][17]

Table 2: Comparison of Pharmacokinetic Properties

Compound/ScaffoldParameterValueSpeciesReference
Novel Triazole Antifungal (SYN-2869)Bioavailability14.7%Rat[19][20]
Novel Triazole Antifungal (SYN-2836)BioavailabilityVery LowRat[19][20]
1,2,4-Oxadiazole Derivative (3a)Half-life (T1/2)1.63 hHuman Liver Microsomes[9]
1,2,4-Oxadiazole Derivative (3b)Half-life (T1/2)1 hHuman Liver Microsomes[9]
Oxadiazolothiazinone (Methoxy-substituted)Metabolic StabilityLowHuman Liver Microsomes[21]
Oxadiazolothiazinone (Bromo-substituted)Metabolic StabilityEnhancedHuman Liver Microsomes[21]

Experimental Protocols for Core Assays

To facilitate the direct comparison of the (thiazol-4-yl)methoxy scaffold with its bioisosteric replacements, the following detailed experimental protocols for key in vitro assays are provided.

Synthesis of (Thiazol-4-yl)methoxy Derivatives and their Bioisosteres

The synthesis of the parent scaffold and its bioisosteres is the foundational step for any comparative study. A general synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Parent Scaffold Synthesis cluster_1 Bioisostere Synthesis Start_Thiazole Thiazole Precursor Step1_Thiazole Functionalization at C4 Start_Thiazole->Step1_Thiazole Step2_Thiazole Introduction of Methoxy Group Step1_Thiazole->Step2_Thiazole Product_Thiazole (Thiazol-4-yl)methoxy Scaffold Step2_Thiazole->Product_Thiazole Start_Bioisostere Heterocycle Precursor (e.g., Oxadiazole) Step1_Bioisostere Functionalization Start_Bioisostere->Step1_Bioisostere Step2_Bioisostere Linker Attachment Step1_Bioisostere->Step2_Bioisostere Product_Bioisostere Bioisosteric Analog Step2_Bioisostere->Product_Bioisostere

Caption: General synthetic workflow for the parent scaffold and its bioisostere.

A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[6] The synthesis of oxadiazole and thiadiazole bioisosteres often involves the cyclization of acylthiosemicarbazide intermediates or other appropriate precursors.[11]

Receptor Binding Affinity Assay (Radioligand Binding Assay)

This assay is crucial for determining the potency of a compound by measuring its affinity for a specific biological target.

Protocol:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest. Determine the total protein concentration using a standard protein assay.

  • Reagent Preparation: Prepare an appropriate binding buffer, a fixed concentration of a radiolabeled ligand (radioligand) known to bind to the target, and serial dilutions of the test compounds (the (thiazol-4-yl)methoxy parent and its bioisosteres).

  • Reaction Setup: In a 96-well plate, set up reactions for total binding (radioligand only), non-specific binding (radioligand + a high concentration of an unlabeled competitor), and competitive binding (radioligand + serial dilutions of test compounds).

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand, typically by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its potential in vivo clearance.

Protocol:

  • Reagent Preparation: Prepare a buffer solution, liver microsomes (human, rat, etc.), and a solution of the test compound.

  • Reaction Initiation: In a microcentrifuge tube, combine the buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.

  • Start the Reaction: Add a solution of NADPH (a cofactor for many metabolic enzymes) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major drug-metabolizing enzymes, which is crucial for predicting drug-drug interactions.

Protocol:

  • Reagent Preparation: Prepare a buffer solution, human liver microsomes or recombinant CYP enzymes, a specific substrate for each CYP isoform to be tested, and serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, combine the buffer, microsomes/recombinant enzymes, and the test compound or vehicle control. Pre-incubate the mixture.

  • Initiate the Reaction: Add the CYP-specific substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Stop the Reaction: Add a quenching solution to stop the enzymatic reaction.

  • Metabolite Quantification: Analyze the formation of the specific metabolite of the substrate using LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.

The following diagram illustrates the logical workflow for evaluating the performance of the (thiazol-4-yl)methoxy scaffold and its bioisosteric replacements.

Evaluation_Workflow Scaffold (Thiazol-4-yl)methoxy Scaffold & Bioisosteres BindingAssay Receptor Binding Assay Scaffold->BindingAssay MetabolicAssay Metabolic Stability Assay Scaffold->MetabolicAssay CYPAssay CYP450 Inhibition Assay Scaffold->CYPAssay Potency Potency (IC50/Ki) BindingAssay->Potency Clearance In Vitro Clearance (t1/2, CLint) MetabolicAssay->Clearance DDI Drug-Drug Interaction Potential (IC50) CYPAssay->DDI Decision Lead Optimization Decision Potency->Decision Clearance->Decision DDI->Decision

Caption: Logical workflow for scaffold performance evaluation.

Conclusion: A Path Forward for Rational Drug Design

The (thiazol-4-yl)methoxy scaffold represents a valuable starting point in many drug discovery programs. However, the path to a successful drug candidate often requires meticulous optimization. Bioisosteric replacement offers a rational and powerful strategy to address potential liabilities associated with a lead compound. While direct comparative data for the (thiazol-4-yl)methoxy scaffold is still emerging, the principles and examples outlined in this guide provide a solid framework for researchers to design and execute their own comparative studies. By systematically replacing the thiazole moiety with well-chosen bioisosteres such as oxadiazoles, thiadiazoles, or triazoles, and rigorously evaluating their performance in key in vitro assays, medicinal chemists can navigate the complex landscape of drug optimization with greater confidence and precision. The judicious application of these strategies will undoubtedly continue to fuel the discovery of novel and improved therapeutics.

References

  • Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). PMC. Retrieved February 25, 2026, from [Link]

  • A mini review on pharmacological activities of oxadiazole and thiadiazolecompounds M. Asif. (n.d.). Mor. J. Chem. Retrieved February 25, 2026, from [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2011). Journal of Medicinal Chemistry. Retrieved February 25, 2026, from [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2011). PMC. Retrieved February 25, 2026, from [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives | Request PDF. (2022). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). MDPI. Retrieved February 25, 2026, from [Link]

  • Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. (2011). PubMed. Retrieved February 25, 2026, from [Link]

  • 1,2,4‐Oxadiazoles as thiazole bioisostere. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Use of the 1,2,3‐triazole as an amide bioisostere allows use of CuAAC... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). Iris Unimore. Retrieved February 25, 2026, from [Link]

  • Understanding Oxadiazolothiazinone Biological Properties: Negative Inotropic Activity versus Cytochrome P450-Mediated Metabolism. (2016). PubMed. Retrieved February 25, 2026, from [Link]

  • Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. (2020). PMC. Retrieved February 25, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Taylor & Francis Online. Retrieved February 25, 2026, from [Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. (2020). PMC. Retrieved February 25, 2026, from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved February 25, 2026, from [Link]

  • Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. (2023). PubMed. Retrieved February 25, 2026, from [Link]

  • Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives. (2000). PMC. Retrieved February 25, 2026, from [Link]

  • Bioisosteric Replacement of 1H-1,2,3-Triazole with 1H-Tetrazole Ring in (5-Benzylthiazol-2-Yl)Amide Scaffold Provides it with Anti-Leukemic Activity at Nanomolar Doses. (2022). SSRN. Retrieved February 25, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). PMC. Retrieved February 25, 2026, from [Link]

  • Bioisosteres that influence metabolism. (2022). Hypha Discovery Blogs. Retrieved February 25, 2026, from [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,… (n.d.). OUCI. Retrieved February 25, 2026, from [Link]

  • Structures and IC 50 values of thiazole versus oxazole isosteres... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives. (2000). PubMed. Retrieved February 25, 2026, from [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (2017). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved February 25, 2026, from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. Retrieved February 25, 2026, from [Link]

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  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved February 25, 2026, from [Link]

  • Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. (2011). PubMed. Retrieved February 25, 2026, from [Link]

  • Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation. (2024). PubMed. Retrieved February 25, 2026, from [Link]

  • Bioisosteres and Scaffold Hopping: Strategic Tools in Drug Design. (2025). Research and Reviews. Retrieved February 25, 2026, from [Link]

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Safety Operating Guide

4-[(4-bromophenoxy)methyl]-1,3-thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 4-[(4-bromophenoxy)methyl]-1,3-thiazole

Executive Summary & Chemical Profile

This guide provides the definitive operational protocol for the disposal of 4-[(4-bromophenoxy)methyl]-1,3-thiazole (CAS: 354812-21-8).[1] Unlike generic organic waste, this compound contains a halogen (bromine) and a heteroaromatic thiazole ring. This structural combination mandates specific segregation from non-halogenated waste streams to prevent regulatory non-compliance (RCRA) and the formation of hazardous byproducts (e.g., brominated dioxins) during downstream incineration.

Chemical Identity & Hazard Data

PropertySpecification
Chemical Name 4-[(4-bromophenoxy)methyl]-1,3-thiazole
CAS Number 354812-21-8
Formula C₁₀H₈BrNOS
Molecular Weight 270.15 g/mol
Physical State Solid (White to off-white powder)
GHS Classification Warning (Irritant)
Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)
Disposal Class Halogenated Organic Solid

Waste Segregation Logic (The Core Directive)

The presence of the bromine atom at the para-position of the phenoxy ring is the critical determinant for disposal.[1]

  • Why Segregate? Mixing halogenated compounds with non-halogenated solvents/solids complicates the fuel blending process used by waste handlers.[1]

  • The Risk: Incinerating brominated compounds at standard temperatures can release corrosive hydrogen bromide (HBr) gas and potentially form persistent organic pollutants (POPs).[1]

  • The Solution: This compound must be directed to a high-temperature incineration facility equipped with acid gas scrubbers.[1]

Decision Logic: Waste Stream Classification

WasteSegregation Start Waste Generation: 4-[(4-bromophenoxy)methyl]-1,3-thiazole StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Residue) StateCheck->SolidPath Pure Compound/Spill Debris LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Mother Liquor/Rinsate HalogenCheck Contains Halogens (Br)? (YES) SolidPath->HalogenCheck LiquidPath->HalogenCheck BinSolid BIN: Halogenated Solids (Label: 'Contaminated with Bromides') HalogenCheck->BinSolid If Solid BinLiquid BIN: Halogenated Solvents (Red Can/Safety Can) HalogenCheck->BinLiquid If Liquid

Figure 1: Decision matrix for segregating thiazole-based halogenated waste.

Detailed Disposal Procedures

Do not dispose of this compound in general trash or down the drain.[1][4] Follow this protocol to ensure compliance with EPA RCRA regulations (40 CFR 261).

Scenario A: Solid Waste (Excess Powder or Expired Reagent)[1]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Avoid glass if possible to reduce breakage risks during transport.[1]

  • Labeling:

    • Affix a hazardous waste label immediately.[1]

    • Mandatory Text: "Hazardous Waste - Solid."[1]

    • Constituents: List "4-[(4-bromophenoxy)methyl]-1,3-thiazole" fully. Do not use abbreviations.

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • Segregation: Place the container in the "Halogenated Solids" satellite accumulation area.[1]

Scenario B: Liquid Waste (Reaction Mixtures or Rinsate)[1]
  • Compatibility Check: Ensure the solvent used (e.g., DCM, Ethyl Acetate) is compatible with the waste container.

  • The "Halogen Rule": If the compound is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture is now classified as Halogenated Waste because of the solute.[1]

  • Action: Pour into the dedicated Halogenated Solvent carboy (typically red or yellow safety cans).[1]

  • Log It: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Spill Response & Decontamination

Thiazoles can be biologically active, and the ether linkage is relatively stable. Immediate containment is required to prevent tracking the powder through the lab.[1]

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Inform nearby personnel) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95) Alert->PPE Contain 3. Containment (Cover with wet paper towels to prevent dust) PPE->Contain Clean 4. Cleanup (Scoop -> Wipe -> Soap/Water) Contain->Clean Disposal 5. Disposal (Place all debris in Halogenated Solid Bin) Clean->Disposal

Figure 2: Step-by-step spill remediation protocol.

Decontamination Protocol:

  • Dampen: Do not dry sweep.[1] Gently cover the spill with paper towels dampened with water or ethanol to suppress dust.[1]

  • Scoop: Use a plastic scoop or dustpan to collect the bulk material.[1]

  • Wipe: Clean the surface with a soap/water solution followed by an ethanol wipe.[1]

  • Verify: Visually inspect.[1] While this specific thiazole is not strongly fluorescent, many analogs are; a UV lamp check (365nm) can occasionally reveal missed residues.

Regulatory & Safety Grounding

  • RCRA Status: While not a "P-listed" (acutely hazardous) or "U-listed" waste by specific CAS name, this compound falls under the broad definition of Halogenated Organic Compounds (HOCs) regulated under land disposal restrictions (40 CFR 268).[1]

  • Transport: If transporting pure substance, it generally falls under UN regulations for "Irritating solid, organic, n.o.s." depending on quantity.

  • Incompatibility: Store away from strong oxidizing agents (e.g., nitric acid, permanganates) to prevent cleavage of the ether linkage or oxidation of the sulfur in the thiazole ring.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-[(4-bromophenoxy)methyl]-1,3-thiazole (CAS 354812-21-8).[1] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [1]

  • Cornell University EHS. (2023).[1] Guide to Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.